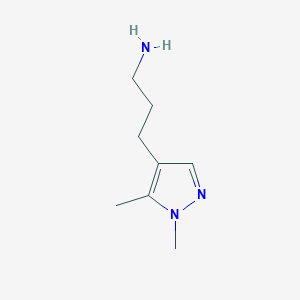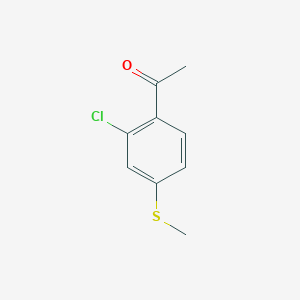
5-(Pyridin-4-yl)oxazol-2-amine
Descripción general
Descripción
“5-(Pyridin-4-yl)oxazol-2-amine” is a chemical compound with the molecular formula C8H7N3O . It is a part of the oxazole family, which is an important heterocyclic nucleus having a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “5-(Pyridin-4-yl)oxazol-2-amine” consists of an oxazole ring attached to a pyridine ring . The InChI code for this compound is 1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H, (H2,9,11) .Physical And Chemical Properties Analysis
“5-(Pyridin-4-yl)oxazol-2-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.16 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-(Pyridin-4-yl)oxazol-2-amine derivatives have been explored for their antimicrobial properties. Researchers have synthesized various compounds with this structure to test against different bacterial strains such as Staphylococcus aureus and Escherichia coli. The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial efficacy of these compounds .
Anticancer Potential
The oxazole ring is a common feature in many anticancer agents. Compounds containing 5-(Pyridin-4-yl)oxazol-2-amine have been tested against a range of cancer cell lines, including breast, lung, and colon cancer cells. Some derivatives have shown promising results, outperforming reference drugs in inhibitory activity .
Drug Discovery and Synthesis
In drug discovery, 5-(Pyridin-4-yl)oxazol-2-amine serves as an intermediate for synthesizing new chemical entities. Its incorporation into larger molecules can lead to the development of drugs with diverse therapeutic effects. The compound’s ability to easily bind with biological systems makes it a valuable scaffold in medicinal chemistry .
Corrosion Inhibition
In the field of chemical engineering, derivatives of 5-(Pyridin-4-yl)oxazol-2-amine have been evaluated as corrosion inhibitors for metals. These compounds can form a protective layer on metal surfaces, preventing oxidative damage in acidic environments .
Enzyme Inhibition
Some synthesized compounds containing the 5-(Pyridin-4-yl)oxazol-2-amine moiety have shown potent inhibitory activity against enzymes like carbonic anhydrase. This is significant for conditions where enzyme activity needs to be regulated as part of the treatment strategy .
Catalysis and Material Science
In organic chemistry, the oxazole ring is known for its role in catalysis. Compounds with the 5-(Pyridin-4-yl)oxazol-2-amine structure have been used as ligands in catalytic processes, such as the Suzuki–Miyaura cross-coupling, which is a pivotal reaction in the synthesis of various organic compounds .
Safety and Hazards
The compound is corrosive and can cause severe burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
The primary targets of 5-(Pyridin-4-yl)oxazol-2-amine are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
5-(Pyridin-4-yl)oxazol-2-amine interacts with its targets, GRK-2 and -5, by inhibiting their activity
Biochemical Pathways
The inhibition of GRK-2 and -5 by 5-(Pyridin-4-yl)oxazol-2-amine affects various biochemical pathways. These pathways are involved in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling . The downstream effects of these pathways are complex and involve multiple physiological processes.
Result of Action
The molecular and cellular effects of 5-(Pyridin-4-yl)oxazol-2-amine’s action are primarily related to its inhibitory effect on GRK-2 and -5. This inhibition can potentially alter the function of these kinases, affecting the physiological processes they regulate . .
Propiedades
IUPAC Name |
5-pyridin-4-yl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRIUJIVYWYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)

![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)